molecular formula C14H19NO4 B1403276 2-[(tert-Butoxycarbonyl)amino]ethyl benzoate CAS No. 1371582-19-2

2-[(tert-Butoxycarbonyl)amino]ethyl benzoate

Cat. No.: B1403276
CAS No.: 1371582-19-2
M. Wt: 265.3 g/mol
InChI Key: YAPNGAGYHHUKAR-UHFFFAOYSA-N
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Description

2-[(tert-Butoxycarbonyl)amino]ethyl benzoate is a protected amine derivative featuring a benzoate ester group linked to a tert-butoxycarbonyl (Boc)-protected aminoethyl chain. The Boc group serves as a temporary protective moiety for amines, enabling selective reactivity in synthetic processes such as peptide coupling or polymer chemistry . Structurally, it consists of an ethyl benzoate backbone substituted with a Boc-protected amino group at the 2-position, giving it the molecular formula C₁₄H₁₉NO₄ (exact molecular weight varies depending on substituents). This compound is typically synthesized via reaction of 2-aminoethyl benzoate with Boc anhydride under basic conditions, a method analogous to other Boc-protected derivatives .

Key properties include:

  • Stability: The Boc group confers resistance to nucleophilic and basic conditions but is cleavable under acidic conditions (e.g., trifluoroacetic acid).
  • Solubility: Moderate solubility in polar organic solvents (e.g., DCM, THF) due to the ester and Boc groups.
  • Applications: Intermediate in pharmaceuticals, peptide synthesis, and polymer crosslinking agents.

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-10-18-12(16)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAPNGAGYHHUKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(tert-Butoxycarbonyl)amino]ethyl benzoate typically involves the reaction of N-Boc-ethanolamine with benzoic acid. The reaction is facilitated by the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a base like N,N-diisopropylethylamine (DIPEA). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

2-[(tert-Butoxycarbonyl)amino]ethyl benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis of Bioactive Compounds

One of the primary applications of 2-[(tert-Butoxycarbonyl)amino]ethyl benzoate is its role as a precursor in the synthesis of various bioactive compounds. For instance, it has been utilized in the development of inhibitors targeting polyketide synthase, which is essential for the survival of Mycobacterium tuberculosis . The compound has been shown to facilitate the formation of complex structures that are crucial for biological activity.

Anticancer and Antimicrobial Agents

Research has indicated that derivatives of this compound exhibit promising anticancer and antimicrobial properties. The compound can be modified to enhance its efficacy against specific cancer cell lines or bacterial strains. For example, modifications to the benzoate moiety have led to compounds with improved selectivity and potency against cancer cells .

Protecting Group Strategy

In peptide synthesis, the Boc group serves as a protective group for amines, allowing for selective reactions without interfering with other functional groups. The use of this compound enables chemists to construct peptides with precise sequences and functionalities. This strategy is particularly useful in synthesizing cyclic peptides and other complex structures .

Optimization of Synthesis Protocols

The introduction of this compound into peptide synthesis protocols has led to more efficient methodologies, reducing the number of steps required for synthesis while improving yields . This efficiency is critical in pharmaceutical development where time and cost are significant factors.

Development of Tuberculosis Inhibitors

A notable case study involves the optimization of compounds targeting polyketide synthase for tuberculosis treatment. The incorporation of this compound into synthetic pathways allowed researchers to identify lead compounds with low micromolar inhibitory concentrations against M. tuberculosis . These findings underscore the compound's utility in addressing urgent health challenges.

Synthesis of GPIIb/IIIa Antagonists

Another application can be seen in the development of GPIIb/IIIa antagonists, where this compound was utilized as an intermediate in synthesizing novel non-peptide antagonists . This application highlights the compound's versatility beyond traditional peptide synthesis.

Data Table: Applications Overview

Application AreaDescriptionKey Findings
Medicinal ChemistrySynthesis of bioactive compoundsInhibitors for tuberculosis identified
Peptide SynthesisProtecting group for aminesImproved efficiency and yields
Anticancer AgentsDerivatives show promising activityEnhanced selectivity against cancer cells
GPIIb/IIIa AntagonistsIntermediate for non-peptide antagonistsNovel compounds synthesized

Mechanism of Action

The mechanism of action of 2-[(tert-Butoxycarbonyl)amino]ethyl benzoate primarily involves the protection and deprotection of amine groups. The Boc group is introduced to protect the amine during synthetic steps and can be removed under acidic conditions to reveal the free amine. This selective protection and deprotection allow for precise control over the reactivity of the amine group in complex synthetic sequences .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Profile
This compound C₁₄H₁₉NO₄ ~265.3 Boc-protected aminoethyl benzoate Acid-labile, moderate nucleophilicity
Ethyl 4-(dimethylamino)benzoate C₁₁H₁₅NO₂ 193.24 Dimethylamino group at para position High reactivity in radical polymerization
Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate C₁₇H₁₆BrNO₃ 362.22 Bromophenyl-acetyl amino group Enhanced hydrophobicity, halogen-mediated coupling
Ethyl 2-(3-Boc-aminopropoxy)benzoate C₁₇H₂₅NO₅ 323.4 Boc-protected aminopropoxy linker Extended chain length, improved solubility

Reactivity and Functional Performance

Comparison with Ethyl 4-(dimethylamino)benzoate

  • Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher radical polymerization activity due to the electron-donating dimethylamino group, achieving a degree of conversion (DC) > 75% in resin cements, compared to methacrylate-based analogues (DC ~60%) . In contrast, the Boc-protected derivative is less reactive under similar conditions due to steric hindrance and the protective group.
  • Physical Properties: Resins containing ethyl 4-(dimethylamino)benzoate show superior flexural strength (∼120 MPa) and lower water sorption compared to Boc-protected variants, which prioritize stability over reactivity .

Comparison with Halogen-Substituted Analogues

  • Ethyl 4-[[2-(4-bromophenyl)acetyl]amino]benzoate (C₁₇H₁₆BrNO₃) incorporates a bromine atom, enhancing its role as a halogen-bonding intermediate in drug synthesis. Its hydrophobic nature reduces aqueous solubility but improves lipid membrane permeability, making it suitable for bioactive molecule design .

Comparison with Extended-Chain Derivatives

  • Ethyl 2-(3-Boc-aminopropoxy)benzoate (C₁₇H₂₅NO₅) features a longer propoxy linker, increasing steric bulk and solubility in non-polar solvents. This structural modification is advantageous in peptide synthesis for spacing active sites .

Research Findings and Key Insights

  • Stability vs. Reactivity Trade-off: Boc-protected derivatives prioritize amine stability, whereas dimethylamino or halogenated analogues favor reactivity. For example, ethyl 4-(dimethylamino)benzoate achieves higher DC in resins but requires co-initiators like diphenyliodonium hexafluorophosphate (DPI) for optimal performance .
  • Solubility Optimization: Extended-chain derivatives (e.g., aminopropoxy-substituted) improve solubility in organic phases, critical for drug delivery systems .
  • Biological Relevance : Brominated or sulfonated benzoates (e.g., ethyl 4-(sulfooxy)benzoate) show promise in antimicrobial and surfactant applications due to their ionic character .

Biological Activity

2-[(tert-Butoxycarbonyl)amino]ethyl benzoate, a compound characterized by its carbamate moiety, has garnered attention for its potential biological activities. This article delves into the synthesis, biological evaluation, and mechanisms of action associated with this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C15H21NO4C_{15}H_{21}NO_4, with a CAS number of 1371582-19-2. It features a benzoate group attached to an aminoethyl chain that is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is commonly used in organic synthesis to protect amines during reactions.

Synthesis

The synthesis typically involves the reaction of benzoic acid derivatives with Boc-protected amines. This process can be optimized for yield and purity through various synthetic routes, including:

  • Direct Esterification : Reacting benzoic acid with Boc-protected aminoethyl alcohol in the presence of an acid catalyst.
  • Coupling Reactions : Using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to facilitate the formation of the ester bond.

Antimicrobial Properties

Research has indicated that derivatives of carbamate compounds exhibit significant antimicrobial activity. For instance, a study found that certain substituted benzoates showed higher efficacy against Mycobacterium avium and M. intracellulare compared to standard antibiotics like ciprofloxacin and isoniazid .

Cytotoxicity

In cytotoxicity assays, this compound demonstrated varying levels of toxicity against different cell lines, including human monocytic leukemia (THP-1). The compound's amphiphilic properties were noted to enhance cellular permeability, potentially leading to increased cytotoxic effects .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The carbamate moiety can mimic substrate analogs, leading to competitive inhibition of enzymes involved in critical metabolic pathways.
  • Membrane Interaction : The compound's amphiphilic nature allows it to integrate into lipid membranes, potentially disrupting membrane integrity and function .

Case Studies and Research Findings

StudyFindings
Study on Antimicrobial ActivityShowed significant inhibition against M. avium with IC50 values lower than standard treatments .
Cytotoxicity AssayIndicated selective toxicity towards THP-1 cells, suggesting potential for further development as an anticancer agent .
Mechanistic StudyIdentified enzyme targets affected by the compound, highlighting its role in metabolic disruption .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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